dTDP-galactose
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Overview
Description
DTDP-galactose is a dTDP-sugar.
dTDP-D-Galactose belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. dTDP-D-Galactose is soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
Enzymatic Biosynthesis
- Structural Analysis of Enzymes : dTDP-galactose plays a role in the biosynthesis of unusual deoxyamino sugars, essential in the O-antigens of Gram-negative bacteria and S-layers of Gram-positive bacteria. QdtB, a PLP-dependent aminotransferase, catalyzes a crucial step in the production of dTDP-Quip3NAc, an aminotransferase involved in this pathway. The structural analysis of QdtB offers insights into sugar-modifying aminotransferase mechanisms (Thoden et al., 2009).
- Pathway Elucidation : The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a derivative of 3-amino-3,6-dideoxyhexoses, is key in producing lipopolysaccharide O-antigens and glycan moieties of S-layer glycoproteins. This process involves transferases, dehydratases, isomerases, transaminases, and transacetylases, demonstrating a complex enzymatic pathway (Pföstl et al., 2008).
Structural and Functional Studies
- Analysis of Specific Enzymes : The role of specific amino acids in the enzymatic activity of dTDP-glucose 4,6-dehydratase, which is part of the dehydrogenase/reductase family, has been explored. This study helps in understanding the molecular mechanisms of enzymes similar to this compound related enzymes (Gerratana et al., 2001).
- Ketoisomerases and Sugar Stereochemistry : Ketoisomerases like FdtA and QdtA, which catalyze steps in biosynthetic pathways for sugars like 3-acetamido-3,6-dideoxy-d-galactose and 3-acetamido-3,6-dideoxy-d-glucose, respectively, have been structurally and enzymologically studied. These studies provide insights into how these enzymes control the stereochemistry of their products, which is crucial for understanding the function of this compound in bacterial cell structures (Thoden et al., 2015).
Synthetic Applications
- Chemical Synthesis : The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose from galactose, as studied in the biosynthesis of the pseudotetrasaccharide acarbose, highlights the synthetic applications and modifications of this compound-related compounds (Bowers et al., 2002).
Glycosylation Studies
- Functional Characterization of Enzymes : Understanding the functions of enzymes like QdtC, an N-acetyltransferase in the biosynthesis of Quip3NAc, is crucial for manipulating this compound derivatives for specific glycosylation purposes in bacteria (Thoden et al., 2009).
- Engineering E. coli for Glycosylation : The engineering of E. coli for the production of rare dTDP-sugars and their use in in vivo glycosylation reactions, such as transferring l-rhamnose from dTDP-l-rhamnose, demonstrates the potential of this compound in novel biosynthetic applications (Pandey et al., 2016).
Properties
CAS No. |
5817-97-0 |
---|---|
Molecular Formula |
C16H26N2O16P2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15+/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-OAOVJFGZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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